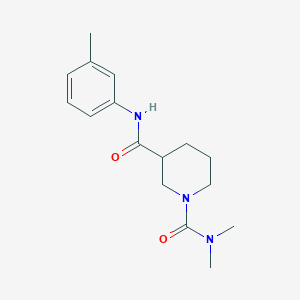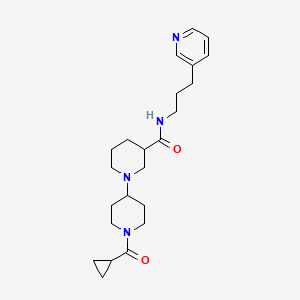
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used illicitly as a recreational drug, leading to a number of fatalities and serious health complications. Despite its dangers, U-47700 remains a topic of interest for scientific research, particularly in the fields of pharmacology and toxicology.
作用机制
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide acts as an agonist at the mu-opioid receptor, producing analgesia and other opioid-like effects. It has also been shown to have some affinity for the delta-opioid receptor, although its effects at this receptor are less well understood. Like other opioids, this compound is thought to inhibit the release of neurotransmitters such as dopamine and norepinephrine, leading to its sedative and euphoric effects.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include analgesia, sedation, respiratory depression, and cardiovascular effects such as hypotension and bradycardia. Additionally, this compound has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.
实验室实验的优点和局限性
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has both advantages and limitations for use in laboratory experiments. Its potency and selectivity for the mu-opioid receptor make it a useful tool for investigating the pharmacology of this receptor and its role in pain relief. However, its high potential for abuse and addiction, as well as its toxicity and risk for overdose, make it a challenging substance to work with in the laboratory. Researchers must take appropriate safety precautions and use this compound only in accordance with established protocols and guidelines.
未来方向
Despite the risks associated with N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide, it remains a topic of interest for scientific research. Future studies may focus on its effects on different opioid receptors and neurotransmitter systems, as well as its potential as a therapeutic agent for pain relief and other conditions. Additionally, researchers may investigate new synthesis methods for this compound and related compounds, as well as ways to mitigate its risks and improve its safety for laboratory use.
合成方法
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide is synthesized from a precursor compound, 3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide, which is heated with a solution of sodium hydroxide and sodium amide in liquid ammonia. The resulting product is then treated with acetic anhydride and acetic acid to yield this compound. This synthesis method has been described in the scientific literature, allowing for its replication by other researchers.
科学研究应用
N~1~,N~1~-dimethyl-N~3~-(3-methylphenyl)-1,3-piperidinedicarboxamide has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and toxicological effects. Researchers have investigated its effects on the central nervous system, including its ability to bind to opioid receptors and produce analgesia, sedation, and euphoria. Additionally, this compound has been shown to have a high potential for abuse and addiction, as well as a risk for respiratory depression and overdose.
属性
IUPAC Name |
1-N,1-N-dimethyl-3-N-(3-methylphenyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-6-4-8-14(10-12)17-15(20)13-7-5-9-19(11-13)16(21)18(2)3/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQHYZIBWBNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5295995.png)
![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)
![4-(hydroxymethyl)-1-[4-(methylsulfonyl)benzyl]piperidin-4-ol](/img/structure/B5296040.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)
![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)
![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)